molecular formula C5H8FNO2 B578055 3-Fluoropyrrolidine-3-carboxylic acid CAS No. 1228634-93-2

3-Fluoropyrrolidine-3-carboxylic acid

Cat. No.: B578055
CAS No.: 1228634-93-2
M. Wt: 133.122
InChI Key: IETFKCHBHKSILW-UHFFFAOYSA-N
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Description

3-Fluoropyrrolidine-3-carboxylic acid is a fluorinated derivative of pyrrolidine carboxylic acid It is characterized by the presence of a fluorine atom at the third position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to replace a leaving group (e.g., a hydroxyl group) on the pyrrolidine ring with a fluorine atom . The reaction is usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-Fluoropyrrolidine-3-carboxylic acid may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, the use of automated systems can improve the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-Fluoropyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropyrrolidine-3-carboxylic acid
  • 3-Bromopyrrolidine-3-carboxylic acid
  • 3-Iodopyrrolidine-3-carboxylic acid

Uniqueness

3-Fluoropyrrolidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

3-fluoropyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETFKCHBHKSILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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